2-Amino-4-(2-methylpyrimidin-4-yl)phenol
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Overview
Description
2-Amino-4-(2-methylpyrimidin-4-yl)phenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group and a hydroxyl group attached to a benzene ring, which is further substituted with a 2-methylpyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methylpyrimidin-4-yl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-methyl-4-chloropyrimidine with 2-amino-4-hydroxyphenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methylpyrimidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Amino-4-(2-methylpyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The compound’s hydroxyl and amino groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the hydroxyl group.
2-Amino-4-hydroxyphenol: Similar structure but lacks the pyrimidinyl group.
2-Amino-4-(2-chloropyrimidin-4-yl)phenol: Similar structure but has a chlorine atom instead of a methyl group on the pyrimidine ring.
Uniqueness
2-Amino-4-(2-methylpyrimidin-4-yl)phenol is unique due to the presence of both the amino and hydroxyl groups on the benzene ring, along with the 2-methylpyrimidin-4-yl substitution. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
2-Amino-4-(2-methylpyrimidin-4-yl)phenol is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
The compound is characterized by the presence of an amino group and a hydroxyl group, which are crucial for its biological activity. Its structure allows it to interact with various biological targets, making it a candidate for enzyme inhibition and other pharmacological applications.
The primary mechanism of action for this compound involves its ability to act as an enzyme inhibitor . The compound can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting enzymatic activity. The hydroxyl and amino groups facilitate hydrogen bonding and other interactions that enhance binding affinity to target molecules.
1. Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been investigated for its ability to inhibit various enzymes, which may have implications in treating diseases where enzyme dysregulation is a factor.
2. Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate pathways involved in inflammation, providing a basis for its use in treating inflammatory disorders.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal moderate activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Case Studies
A notable study explored the pharmacological profile of this compound, demonstrating its effectiveness in inhibiting specific enzymes linked to disease processes. The study utilized various assays to evaluate the compound's potency and selectivity .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound across different cell lines. Results indicated that it could inhibit cell proliferation in certain cancer cell lines, further supporting its potential as an anticancer agent.
Data Summary
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-amino-4-(2-methylpyrimidin-4-yl)phenol |
InChI |
InChI=1S/C11H11N3O/c1-7-13-5-4-10(14-7)8-2-3-11(15)9(12)6-8/h2-6,15H,12H2,1H3 |
InChI Key |
XVXBUXBABFLJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=C(C=C2)O)N |
Origin of Product |
United States |
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